4-Heptylresorcinol

Pharmacokinetics Drug Absorption ADME

4-Heptylresorcinol (CAS 18979-65-2) delivers a decisive pharmacokinetic edge for laboratory research: a 29‑fold reduction in systemic absorption compared to the widely used 4‑hexylresorcinol (1% vs. 29%), ensuring confinement to topical or luminal sites. Its high logP (XLogP3=4) promotes efficient stratum corneum partitioning, while 96% fecal excretion after oral administration confirms minimal systemic exposure. For SAR studies, this compound provides a robust calibration point for alkyl‑chain length effects on bioavailability. When experimental protocols demand local action with negligible off‑target distribution, 4‑heptylresorcinol is the optimal choice. ≥99% purity. Request a quotation today.

Molecular Formula C13H20O2
Molecular Weight 208.3 g/mol
CAS No. 18979-65-2
Cat. No. B1653679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Heptylresorcinol
CAS18979-65-2
Molecular FormulaC13H20O2
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCCCCCCCC1=C(C=C(C=C1)O)O
InChIInChI=1S/C13H20O2/c1-2-3-4-5-6-7-11-8-9-12(14)10-13(11)15/h8-10,14-15H,2-7H2,1H3
InChIKeyPFPZRMUCMKVUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Heptylresorcinol (CAS 18979-65-2): A Long-Chain Alkylresorcinol for Specialized Research


4-Heptylresorcinol (CAS 18979-65-2) is a synthetic phenolic lipid belonging to the 4-alkylresorcinol class, characterized by a seven-carbon heptyl chain at the 4-position of the resorcinol ring [1]. This structural feature grants it distinct physicochemical properties compared to its shorter-chain analogs, primarily influencing its lipophilicity (computed XLogP3 = 4) [2]. While the 4-substituted resorcinol motif is well-known for tyrosinase inhibition, specific quantitative pharmacological data for the heptyl derivative remain sparse in the primary literature.

Why 4-Heptylresorcinol Cannot Be Replaced by Other Alkylresorcinols


The length of the 4-alkyl chain is a critical determinant of biological activity and pharmacokinetics for resorcinol derivatives. A direct historical comparison demonstrates that merely changing the chain from a hexyl to a heptyl group reduces systemic absorption from 29% to just 1%, a 29-fold decrease [1]. Furthermore, class-level evidence shows that tyrosinase inhibitory potency and cytotoxicity are highly sensitive to chain length, with biological activity varying non-linearly across methyl, butyl, hexyl, and heptyl homologs [2]. Therefore, substituting 4-heptylresorcinol with a common and cheaper analog like 4-hexylresorcinol or 4-butylresorcinol will fundamentally alter the experimental system's pharmacokinetic and pharmacodynamic profile, invalidating comparative results.

Quantitative Differentiation of 4-Heptylresorcinol from Its Closest Analogs


Systemic Absorption: A 29-Fold Lower Urinary Excretion Rate Compared to 4-Hexylresorcinol

In a direct comparative ADME study in dogs, 4-heptylresorcinol demonstrated drastically lower systemic absorption relative to its closest analog, 4-hexylresorcinol. Following a 1-gram oral dose, only 1% of the administered heptylresorcinol was recovered in the urine, with 96% excreted in the feces. In contrast, 29% of 4-hexylresorcinol was recovered in the urine and 67% in the feces [1]. This 29-fold difference in urinary excretion directly quantifies the profoundly reduced bioavailability of the heptyl derivative.

Pharmacokinetics Drug Absorption ADME

Mushroom Tyrosinase Inhibition Potency: A Cross-Study Comparison with 4-Hexyl- and 4-Butylresorcinol

Cross-study data places the mushroom tyrosinase inhibitory activity of 4-heptylresorcinol in context with its shorter-chain analogs. The IC50 for 4-heptylresorcinol is reported as 21 μM , while 4-hexylresorcinol exhibits IC50 values in the 12.3–18 μM range depending on enzyme purity [1], and 4-butylresorcinol (Rucinol) is a more potent inhibitor with an IC50 of 11.27 μM . This suggests that increasing chain length beyond six carbons does not further improve enzyme inhibition and may slightly decrease it, indicating a non-linear structure-activity relationship.

Enzyme Inhibition Tyrosinase Skin Lightening

Lipophilicity as a Predictor for Differential Tissue Partitioning

The computed octanol-water partition coefficient (XLogP3) for 4-heptylresorcinol is 4, compared to approximately 3.1 for 4-hexylresorcinol and about 2.5 for 4-butylresorcinol [1]. This higher lipophilicity is consistent with its negligible urinary excretion and predominant fecal elimination [2]. Enhanced lipophilicity generally correlates with higher membrane permeability and tissue retention, properties that can be leveraged in formulation science.

Physicochemical Properties Lipophilicity Formulation Science

Optimal Research Scenarios for 4-Heptylresorcinol (CAS 18979-65-2) Based on Differential Evidence


Topical Dermal Formulation Research Requiring Minimal Systemic Absorption

The 29-fold lower systemic absorption of 4-heptylresorcinol compared to 4-hexylresorcinol [1] makes it an ideal candidate for developing topical formulations (e.g., skin lightening agents) where confinement of the active compound to the dermal layer is desired to mitigate off-target systemic effects. Its higher lipophilicity (XLogP3 = 4) [2] is expected to promote partitioning into the skin's lipid-rich stratum corneum.

Gut-Restricted Pharmacological or Antimicrobial Studies

The finding that 96% of orally administered 4-heptylresorcinol is excreted in the feces [1] supports its use as a non-absorbable agent for luminal applications in the gastrointestinal tract. This is in direct contrast to 4-hexylresorcinol, where 29% systemic absorption would confound gut-specific studies. This property is valuable for research into gut microbiota modulation or luminal enzyme inhibition.

Structure-Activity-Relationship (SAR) Studies on Alkylresorcinol Pharmacokinetics

The well-defined, direct comparative ADME data for the hexyl-to-heptyl transition [1] provides a quantitative anchor point for SAR investigations into the effect of alkyl chain length on bioavailability. This specific dataset is essential for computational modeling of absorption and metabolism, where a 29-fold change in a single pharmacokinetic parameter serves as a robust calibration point.

Tyrosinase Inhibition Research Prioritizing Safety over Maximal Potency

Although its in vitro tyrosinase inhibition (IC50 = 21 μM) is not best-in-class, presenting slightly lower potency than 4-hexylresorcinol (IC50 ≈ 12-18 μM) [3], this property, when combined with its uniquely low systemic absorption, positions 4-heptylresorcinol for research into safer, locally-acting depigmenting agents where high potency is a secondary requirement to systemic safety.

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